- Discovery of novel indoleaminopyrimidine NIK inhibitors based on molecular docking-based support vector regression (SVR) model, Chemical Physics Letters, 2019, 718, 38-45

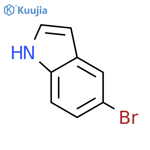

Cas no 96546-77-9 (1H-Indole, 5-bromo-1-[(4-methylphenyl)sulfonyl]-)

![1H-Indole, 5-bromo-1-[(4-methylphenyl)sulfonyl]- structure](https://it.kuujia.com/scimg/cas/96546-77-9x500.png)

96546-77-9 structure

Nome del prodotto:1H-Indole, 5-bromo-1-[(4-methylphenyl)sulfonyl]-

Numero CAS:96546-77-9

MF:C15H12BrNO2S

MW:350.230281829834

MDL:MFCD20486680

CID:751397

1H-Indole, 5-bromo-1-[(4-methylphenyl)sulfonyl]- Proprietà chimiche e fisiche

Nomi e identificatori

-

- 1H-Indole, 5-bromo-1-[(4-methylphenyl)sulfonyl]-

- 5-Bromo-1-[(4-methylphenyl)sulfonyl]-1H-indole

- 5-bromo-1-(p-toluenesulfonyl)-1H-indole

- N-tosyl-5-bromoindole

- 5-Bromo-1-[(4-methylphenyl)sulfonyl]-1H-indole (ACI)

- 5-Bromo-1-(4-methylphenylsulfonyl)indole

- 5-Bromo-1-p-toluenesulfonyl-1H-indole

- 5-Bromo-1-tosyl-1H-indole

- 5-Bromo-1-tosylindole

- 5-Bromo-N-tosylindole

-

- MDL: MFCD20486680

- Inchi: 1S/C15H12BrNO2S/c1-11-2-5-14(6-3-11)20(18,19)17-9-8-12-10-13(16)4-7-15(12)17/h2-10H,1H3

- Chiave InChI: CMQRWXUQAKCCAK-UHFFFAOYSA-N

- Sorrisi: O=S(N1C2C(=CC(=CC=2)Br)C=C1)(C1C=CC(C)=CC=1)=O

Proprietà calcolate

- Conta donatori di obbligazioni idrogeno: 0

- Conta accettatore di obbligazioni idrogeno: 3

- Conta atomi pesanti: 20

- Conta legami ruotabili: 2

1H-Indole, 5-bromo-1-[(4-methylphenyl)sulfonyl]- Prezzodi più >>

| Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |

|---|---|---|---|---|---|---|---|---|

| abcr | AB516789-10 g |

5-Bromo-1-[(4-methylphenyl)sulfonyl]-1H-indole |

96546-77-9 | 10g |

€457.00 | 2023-04-17 | ||

| abcr | AB516789-10g |

5-Bromo-1-[(4-methylphenyl)sulfonyl]-1H-indole; . |

96546-77-9 | 10g |

€447.00 | 2025-02-13 | ||

| Aaron | AR005UKA-5g |

1H-Indole, 5-bromo-1-[(4-methylphenyl)sulfonyl]- |

96546-77-9 | 95% | 5g |

$292.00 | 2025-02-13 | |

| Aaron | AR005UKA-1g |

1H-Indole, 5-bromo-1-[(4-methylphenyl)sulfonyl]- |

96546-77-9 | 97% | 1g |

$57.00 | 2025-04-02 | |

| Chemenu | CM266069-5g |

5-Bromo-1-tosyl-1H-indole |

96546-77-9 | 95%+ | 5g |

$*** | 2023-05-04 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1265123-1g |

5-Bromo-1-[(4-methylphenyl)sulfonyl]-1H-indole |

96546-77-9 | 97% | 1g |

¥547.00 | 2024-04-23 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1265123-5g |

5-Bromo-1-[(4-methylphenyl)sulfonyl]-1H-indole |

96546-77-9 | 97% | 5g |

¥2055.00 | 2024-04-23 | |

| Ambeed | A314402-5g |

5-Bromo-1-tosyl-1H-indole |

96546-77-9 | 97% | 5g |

$190.0 | 2024-04-16 | |

| abcr | AB516789-25g |

5-Bromo-1-[(4-methylphenyl)sulfonyl]-1H-indole; . |

96546-77-9 | 25g |

€827.50 | 2025-02-13 | ||

| Aaron | AR005UKA-250mg |

1H-Indole, 5-bromo-1-[(4-methylphenyl)sulfonyl]- |

96546-77-9 | 97% | 250mg |

$22.00 | 2025-04-02 |

1H-Indole, 5-bromo-1-[(4-methylphenyl)sulfonyl]- Metodo di produzione

Metodo di produzione 1

Condizioni di reazione

1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ; 0 °C; 1 h, rt

1.2 Solvents: Dimethylformamide ; 2 h, 0 °C

1.2 Solvents: Dimethylformamide ; 2 h, 0 °C

Riferimento

Metodo di produzione 2

Condizioni di reazione

1.1 Reagents: Sodium hydride Solvents: Acetonitrile ; 10 min, 0 °C

1.2 0 °C → rt; 4 h, rt

1.3 Reagents: Ammonium chloride Solvents: Water ; rt

1.2 0 °C → rt; 4 h, rt

1.3 Reagents: Ammonium chloride Solvents: Water ; rt

Riferimento

- Optimization, Structure-Activity Relationship, and Mode of Action of Nortopsentin Analogues Containing Thiazole and Oxazole Moieties, Journal of Agricultural and Food Chemistry, 2019, 67(36), 10018-10031

Metodo di produzione 3

Condizioni di reazione

1.1 Reagents: Potassium hydroxide Catalysts: Tetrabutylammonium hydrogen sulfate Solvents: Toluene , Water ; 4 h, rt

Riferimento

- Palladium Catalyzed Cyclizations of Oxime Esters with 1,2-Disubstituted Alkenes: Synthesis of Dihydropyrroles, Organic Letters, 2013, 15(17), 4616-4619

Metodo di produzione 4

Condizioni di reazione

1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ; 2 min, cooled; 12 min, cooled

1.2 20 h, rt

1.2 20 h, rt

Riferimento

- Room-Temperature Gold-Catalysed Arylation of Heteroarenes: Complementarity to Palladium Catalysis, Chemistry - A European Journal, 2016, 22(36), 12641-12645

Metodo di produzione 5

Condizioni di reazione

1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ; 30 min, 0 °C

1.2 Solvents: Dimethylformamide ; 0 °C; 30 min, 0 °C

1.2 Solvents: Dimethylformamide ; 0 °C; 30 min, 0 °C

Riferimento

- Preparation of 5-cyanoindole, China, , ,

Metodo di produzione 6

Condizioni di reazione

1.1 Reagents: Sodium hydroxide Catalysts: Tetrabutylammonium hydrogen sulfate Solvents: Dichloromethane , Water ; 45 min, rt

1.2 Reagents: Water ; rt

1.2 Reagents: Water ; rt

Riferimento

- Enantioselective Organo-SOMO Cascade Cycloadditions: A Rapid Approach to Molecular Complexity from Simple Aldehydes and Olefins, Journal of the American Chemical Society, 2010, 132(29), 10015-10017

Metodo di produzione 7

Condizioni di reazione

1.1 Reagents: Sodium hydroxide , Tetrabutylammonium hydrogen sulfate Solvents: Dichloromethane , Water ; rt; 3 h, rt

Riferimento

- Towards the syntheses of N-H and N-alkylated derivatives of meridianins, Journal of Heterocyclic Chemistry, 2007, 44(4), 793-801

Metodo di produzione 8

Condizioni di reazione

1.1 Reagents: Potassium hydroxide Catalysts: Tetrabutylammonium hydrogen sulfate Solvents: Toluene , Water ; 15 min, rt

1.2 Solvents: Toluene ; 0 °C; 2 h, rt

1.2 Solvents: Toluene ; 0 °C; 2 h, rt

Riferimento

- Marine-natural-products for biocides development: first discovery of meridianin alkaloids as antiviral and anti-phytopathogenic-fungus agents, Pest Management Science, 2020, 76(10), 3369-3376

Metodo di produzione 9

Condizioni di reazione

1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ; 1 h, 0 °C

1.2 Solvents: Dimethylformamide ; 4.5 h, rt

1.3 Reagents: Water Solvents: Water

1.2 Solvents: Dimethylformamide ; 4.5 h, rt

1.3 Reagents: Water Solvents: Water

Riferimento

- Alkynyl alcohols as kinase inhibitors and their preparation, pharmaceutical compositions and use in the treatment of inflammation and inflammatory disorders, World Intellectual Property Organization, , ,

Metodo di produzione 10

Condizioni di reazione

1.1 Reagents: Sodium hydride Solvents: Dimethyl sulfoxide ; 30 min, 0 °C

1.2 0 °C; 1 h, rt

1.2 0 °C; 1 h, rt

Riferimento

- Preparation of pyrazolo[3,4-c]quinoline compounds as phosphatidylinositol 3 kinase inhibitors for therapeutic applications, World Intellectual Property Organization, , ,

Metodo di produzione 11

Condizioni di reazione

1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ; 30 min, 0 - 5 °C

1.2 Solvents: Dimethylformamide ; 0 - 5 °C; rt; 1 h, rt

1.2 Solvents: Dimethylformamide ; 0 - 5 °C; rt; 1 h, rt

Riferimento

- Preparation of 4-(indol-3-yl)-2-aminopyrimidine compound as IDH1/R132H inhibitor, China, , ,

Metodo di produzione 12

Condizioni di reazione

1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ; 1 h, rt; rt → 0 °C

1.2 3 h, 0 °C

1.2 3 h, 0 °C

Riferimento

- Pim kinase inhibitory and antiproliferative activity of a novel series of meridianin C derivatives, Bioorganic & Medicinal Chemistry Letters, 2014, 24(11), 2424-2428

Metodo di produzione 13

Condizioni di reazione

1.1 Reagents: Potassium hydroxide , Tetrabutylammonium hydrogen sulfate Solvents: Toluene , Water ; rt; overnight, rt

Riferimento

- Copper-catalyzed formation of carbon-heteroatom and carbon-carbon bonds, World Intellectual Property Organization, , ,

1H-Indole, 5-bromo-1-[(4-methylphenyl)sulfonyl]- Raw materials

1H-Indole, 5-bromo-1-[(4-methylphenyl)sulfonyl]- Preparation Products

1H-Indole, 5-bromo-1-[(4-methylphenyl)sulfonyl]- Letteratura correlata

-

Eisuke Ohta,Hiroki Higuchi,Hidetoshi Kawai,Kenshu Fujiwara,Takanori Suzuki Org. Biomol. Chem., 2005,3, 3024-3031

-

Jingsi Chen,Jifang Liu,Hongbo Zeng Biomater. Sci., 2021,9, 3543-3575

-

Yanqing Cong,Xiang Chen,Wanxing Wang,Shi-Wen Lv New J. Chem., 2021,45, 21278-21284

-

4. Book reviews

-

Naresh D. Sanandiya RSC Adv., 2016,6, 92953-92961

96546-77-9 (1H-Indole, 5-bromo-1-[(4-methylphenyl)sulfonyl]-) Prodotti correlati

- 31271-90-6(1-(p-Toluenesulfonyl)indole)

- 113534-13-7(2-Propanol,1-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, (2S)-)

- 307510-50-5(2-(naphthalen-1-yl)-N-{naphtho1,2-d1,3thiazol-2-yl}acetamide)

- 1195622-96-8(1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid, ethyl ester)

- 2228515-10-2(1-(2-phenylpropan-2-yl)cyclohexane-1-carboxylic acid)

- 2228598-18-1(3-(3-{(tert-butoxy)carbonylamino}-4-hydroxy-5-methoxyphenyl)-3,3-difluoropropanoic acid)

- 1334373-78-2(2,5-difluoro-N-(2-hydroxy-3-methoxy-2-methylpropyl)benzene-1-sulfonamide)

- 1017623-70-9(methyl 2-{3-azaspiro5.5undecan-9-yl}acetate)

- 1214808-81-7(2-amino-1-(2,6-dimethylmorpholin-4-yl)-2-phenyl-ethanone;hydrochloride)

- 2228996-32-3((1-cyclopropyl-2,2-difluorocyclopropyl)methanamine)

Fornitori consigliati

Amadis Chemical Company Limited

(CAS:96546-77-9)1H-Indole, 5-bromo-1-[(4-methylphenyl)sulfonyl]-

Purezza:99%

Quantità:5g

Prezzo ($):171.0